molecular formula C14H38Cl4N4 B045056 N1,N12-Diethylspermine tetrahydrochloride CAS No. 113812-15-0

N1,N12-Diethylspermine tetrahydrochloride

Cat. No. B045056
M. Wt: 404.3 g/mol
InChI Key: SCYOBNRPMHJGLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N1,N12-Diethylspermine tetrahydrochloride involves the condensation of N-(2,4,6-trimethylbenzenesulfonyl)-N-ethyl-propane-1,3-diamine with diethyl[2-14C]malonate, followed by reduction and deprotection to yield the tetrahydrochloride salt. This synthesis pathway yields a compound designed for anticancer research, with an overall yield of 38% (Hicks & Huang, 1997).

Molecular Structure Analysis

The molecular structure of N1,N12-Diethylspermine tetrahydrochloride is characterized by its linear tetraamine backbone, which is crucial for its interaction with cellular components. The spacing between the nitrogen atoms is similar to that of natural polyamines, which plays a significant role in its biological activity (Bergeron et al., 1995).

Chemical Reactions and Properties

N1,N12-Diethylspermine tetrahydrochloride interacts with cellular enzymes involved in polyamine metabolism, such as spermidine/spermine N1-acetyltransferase (SSAT), altering polyamine levels within cells. Its chemical properties enable it to induce the SSAT enzyme, leading to disruptions in polyamine homeostasis and affecting cell growth (Pegg et al., 1989).

Physical Properties Analysis

The physical properties of N1,N12-Diethylspermine tetrahydrochloride, such as solubility in water and stability under physiological conditions, make it suitable for biological studies and potential therapeutic applications. Its tetrahydrochloride salt form enhances its solubility, facilitating its interaction with biological systems.

Chemical Properties Analysis

The chemical behavior of N1,N12-Diethylspermine tetrahydrochloride, particularly its interaction with the polyamine transport system and enzymatic pathways within cells, underscores its potential as a therapeutic agent. Its ability to mimic natural polyamines allows it to compete with spermidine for uptake by cells, influencing various cellular functions and demonstrating antiproliferative effects in certain cancer cell lines (Bergeron et al., 1996).

Scientific Research Applications

  • Antineoplastic Potential : N-alkylated spermine compounds, including N1,N12-Diethylspermine, have been investigated for their antineoplastic properties. They exhibit potential in inhibiting leukemia cell growth and could prolong the lifespan of mice, suggesting their use in cancer treatment (Bergeron et al., 1988).

  • Synthesis for Anticancer Drugs : N1, N11-diethyl[6l4C]norspermine, a related compound, was synthesized with a carbon-14 at the central carbon, indicating its potential as a new anticancer drug (Hicks & Huang, 1997).

  • Impact on Human Colon Tumor Cells : Bis(ethyl)spermine derivatives, like N1,N12-Diethylspermine, affect spermidine excretion and rapidly deplete intracellular polyamine content in human colon tumor cells, impacting their growth (Pegg et al., 1989).

  • Marker for Urinary Bladder Cancer : A study evaluated N1,N12-Diacetylspermine as a potential tumor marker for urinary bladder cancer. However, it was found not to be a useful marker as it does not differentiate between patients with urinary bladder cancer and controls (Stejskal et al., 2006).

  • Selective Deuteration for Anticancer Efficacy : Selective deuteration of N-alkyl polyamine analogues, including derivatives of N1,N12-Diethylspermine, can control their metabolism, potentially enhancing their efficacy as anticancer agents (Ucal et al., 2018).

  • Antiproliferative Activity : Studies have shown that certain polyamine analogues like DEHSPM, which is related to N1,N12-Diethylspermine, have significant antiproliferative activity, particularly in leukemia cells (Bergeron et al., 1989).

  • Potential as Antidiarrheals : Research has also explored the use of spermine polyamine analogues, including N1,N12-Diethylspermine derivatives, as antidiarrheals. Their activity and toxicity profiles are influenced by their structural features, showing potential in treating gastrointestinal disorders (Bergeron et al., 2001).

Safety And Hazards

The safety data sheet for N1,N12-Diethylspermine tetrahydrochloride suggests that in case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

properties

IUPAC Name

N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H34N4.4ClH/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2;;;;/h15-18H,3-14H2,1-2H3;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYOBNRPMHJGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNCCCCNCCCNCC.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H38Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N12-Diethylspermine tetrahydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KJ Rieger, M El‐Alama, G Stein, C Bradshaw… - Yeast, 1999 - Wiley Online Library
By now, the EUROFAN programme for the functional analysis of genes from the yeast genome has attained its cruising speed. Indeed, several hundreds of yeast mutants with no …
Number of citations: 60 onlinelibrary.wiley.com
MM Li - 2014 - researchspace.auckland.ac.nz
This thesis reports original research on the biology of polyamines and comprises studies in two related areas. Firstly, the hepatic metabolism of a clinically relevant polyamine analogue, …
Number of citations: 0 researchspace.auckland.ac.nz
L Jia - 2022 - search.proquest.com
The sense of smell plays an important role in mediating diverse behaviors in the animal kingdom. Odor detection in the sea lamprey is mediated by a limited number of odorant …
Number of citations: 0 search.proquest.com

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